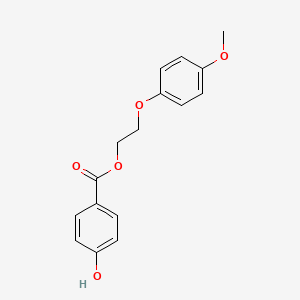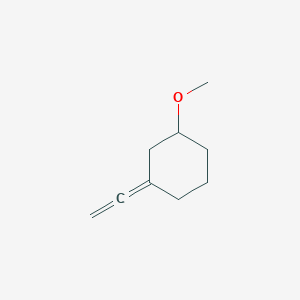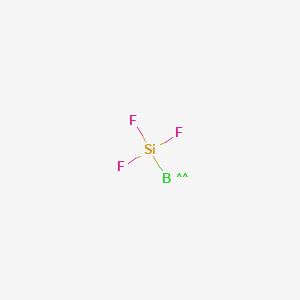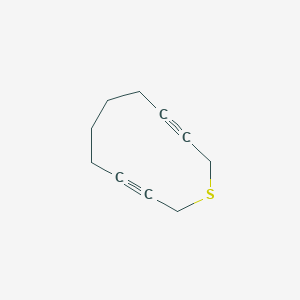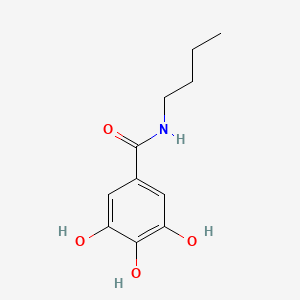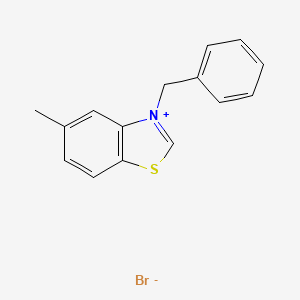
3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a benzyl group and a methyl group attached to the benzothiazole ring, along with a bromide ion as a counterion. Benzothiazoles are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide typically involves the condensation of 2-mercaptoaniline with benzyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various benzyl or methyl-substituted derivatives.
科学的研究の応用
3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
1,3-Benzothiazole: The parent compound of the benzothiazole family, lacking the benzyl and methyl groups.
2-Benzyl-3-methyl-1,3-benzothiazol-3-ium methyl sulfate: A similar compound with a methyl sulfate counterion instead of bromide.
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: A related compound with a hydroxyethyl group and chloride counterion.
Uniqueness
3-Benzyl-5-methyl-1,3-benzothiazol-3-ium bromide is unique due to its specific substitution pattern and the presence of the bromide counterion. These structural features contribute to its distinct chemical reactivity and potential applications in various fields. The presence of the benzyl group enhances its lipophilicity, which can influence its biological activity and interaction with molecular targets.
特性
CAS番号 |
114589-24-1 |
|---|---|
分子式 |
C15H14BrNS |
分子量 |
320.2 g/mol |
IUPAC名 |
3-benzyl-5-methyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C15H14NS.BrH/c1-12-7-8-15-14(9-12)16(11-17-15)10-13-5-3-2-4-6-13;/h2-9,11H,10H2,1H3;1H/q+1;/p-1 |
InChIキー |
LZLMVHAHBNTLCF-UHFFFAOYSA-M |
正規SMILES |
CC1=CC2=C(C=C1)SC=[N+]2CC3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


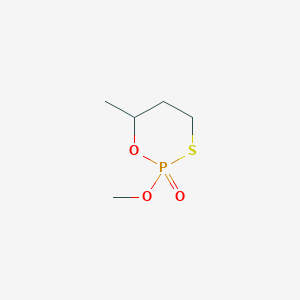
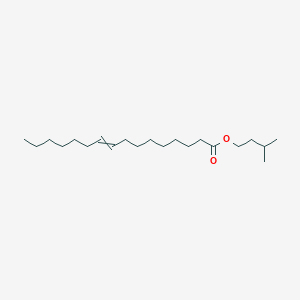

![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
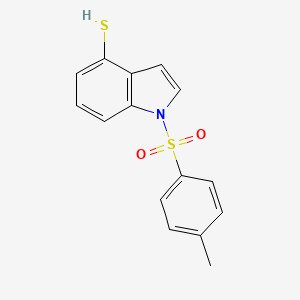
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)
